4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of triazole derivatives
Preparation Methods
The synthesis of 4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2-ethoxybenzaldehyde with 4-amino-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol under reflux conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid or hydrochloric acid to facilitate the condensation reaction .
Chemical Reactions Analysis
4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new antibiotics.
Medicine: It has been investigated for its anticancer properties and its ability to inhibit certain enzymes, making it a potential therapeutic agent for cancer treatment.
Industry: The compound is used in the development of new materials with specific properties, such as corrosion inhibitors and catalysts
Mechanism of Action
The mechanism of action of 4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biological processes. For example, it can inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds such as:
- 4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and chemical properties.
Properties
Molecular Formula |
C16H15N5OS |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
4-[(E)-(2-ethoxyphenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H15N5OS/c1-2-22-14-8-4-3-6-12(14)11-18-21-15(19-20-16(21)23)13-7-5-9-17-10-13/h3-11H,2H2,1H3,(H,20,23)/b18-11+ |
InChI Key |
DBIMIELSLDWJLB-WOJGMQOQSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/N2C(=NNC2=S)C3=CN=CC=C3 |
Canonical SMILES |
CCOC1=CC=CC=C1C=NN2C(=NNC2=S)C3=CN=CC=C3 |
Origin of Product |
United States |
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